molecular formula C₁₃H₁₃ClN₂ B1144621 4-Chloro-N1-methyl-N2-phenyl-1,2-benzenediamine CAS No. 68406-48-4

4-Chloro-N1-methyl-N2-phenyl-1,2-benzenediamine

Cat. No.: B1144621
CAS No.: 68406-48-4
M. Wt: 232.71
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Description

4-Chloro-N1-methyl-N2-phenyl-1,2-benzenediamine (CAS: Discontinued; Ref: 3D-TCA40648 ) is an aromatic diamine derivative featuring a benzene ring substituted with a chlorine atom at the 4-position and two amine groups at the 1,2-positions. The N1 and N2 amines are further functionalized with a methyl and phenyl group, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research for developing bioactive molecules . Its structural complexity, with both electron-withdrawing (Cl) and electron-donating (CH₃, C₆H₅) groups, enables diverse reactivity in condensation, cyclization, and cross-coupling reactions .

Properties

IUPAC Name

4-chloro-1-N-methyl-2-N-phenylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-15-12-8-7-10(14)9-13(12)16-11-5-3-2-4-6-11/h2-9,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSSUNICRFFYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N1-methyl-N2-phenyl-1,2-benzenediamine typically involves the following steps:

    Nitration: The starting material, 1,2-diaminobenzene, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group.

    Chlorination: The amine group is chlorinated to introduce the chlorine atom.

    N-Methylation: The amine group is methylated using methyl iodide or a similar reagent.

    N-Phenylation:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch or continuous processes using similar synthetic routes. The reaction conditions are optimized for yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Chloro-N1-methyl-N2-phenyl-1,2-benzenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways . The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Chlorine vs.
  • Methyl vs. Phenyl Groups : The N1-methyl group reduces steric hindrance compared to bulkier N2-phenyl, enabling faster reaction kinetics in cyclization reactions .
  • Positional Isomerism : 5-Chloro-N1-methylbenzene-1,2-diamine (Cl at 5-position) exhibits altered solubility and reactivity compared to the 4-chloro analog due to differences in dipole moments .

Pharmacological and Toxicological Profiles

  • Anti-inflammatory Activity : FC-98 and FC-99 demonstrate significant anti-inflammatory effects by modulating NF-κB and macrophage polarization, whereas the chloro-phenyl derivative lacks reported biological data .
  • Toxicity : Nitro-substituted analogs (e.g., 4-Nitro-1,2-benzenediamine) exhibit higher toxicity due to mutagenic nitroso byproducts, contrasting with the relatively safer profile of chloro derivatives .

Biological Activity

4-Chloro-N1-methyl-N2-phenyl-1,2-benzenediamine, also known as 4-Chloro-1,2-phenylenediamine (4-Cl-OPD), is an organic compound with the molecular formula C13H13ClN2C_{13}H_{13}ClN_2. It is primarily used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group, a methyl group, and a phenyl group attached to a 1,2-benzenediamine core. Its unique structure allows it to engage in diverse biochemical interactions.

Molecular Structure

PropertyValue
Molecular Formula C13H13ClN2
Molecular Weight 248.71 g/mol
CAS Number 68406-48-4
IUPAC Name This compound

This compound exhibits biological activity through its interaction with various molecular targets. The compound can act as an inhibitor or modulator for certain enzymes and receptors, influencing several biochemical pathways.

Enzyme Interaction

Research indicates that 4-Cl-OPD can interfere with human serum albumin (HSA), leading to structural perturbations and the formation of aggregates. This interaction has been studied using molecular dynamics simulations and various spectroscopic techniques, revealing insights into its binding mechanisms and potential genotoxic effects .

Antimicrobial Activity

Recent studies have shown that derivatives of this compound possess significant antibacterial properties. In vitro testing against nine bacterial species demonstrated minimum inhibitory concentration (MIC) values ranging from 156.2 to 625 mg/L, with notable efficacy against Acinetobacter baumannii , a common pathogen associated with healthcare-associated infections .

Genotoxicity Studies

The genotoxic potential of 4-Cl-OPD has been investigated through plasmid nicking assays. These studies suggest that the compound can induce DNA damage under certain conditions, raising concerns about its safety in cosmetic applications such as hair dyes . The results indicated that modified HSA treated with 4-Cl-OPD exhibited significant genotoxic effects compared to untreated controls.

Case Study: Hair Dye Component

A study focusing on the use of 4-Cl-OPD in hair dye formulations highlighted its role in protein aggregation and potential genotoxicity. The research utilized techniques such as dynamic light scattering and electron microscopy to analyze the formation of fibrillar aggregates of HSA when exposed to the compound . This study underscores the importance of evaluating the safety profile of cosmetic ingredients.

Case Study: Antibacterial Screening

Another investigation assessed the antibacterial properties of 4-Cl-OPD derivatives against various pathogens. The results indicated that these compounds could serve as effective agents in combating bacterial infections, particularly those resistant to conventional antibiotics .

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